N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides under basic conditions.
Coupling of Indole and Thiazole Rings: The indole and thiazole rings are then coupled together using a suitable coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Chemical Reactions Analysis
N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole ring structure and have similar biological activities.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure and have similar chemical properties.
This compound stands out due to its unique combination of indole and thiazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-14(11-6-4-5-7-13(11)18(9)3)12-8-20-15(17-12)16-10(2)19/h4-8H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKMLJSSLUJUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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